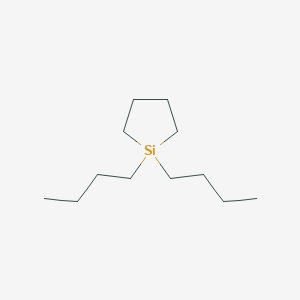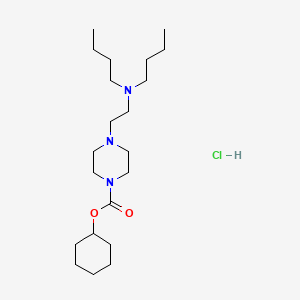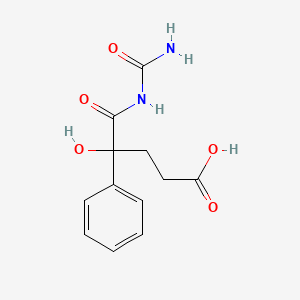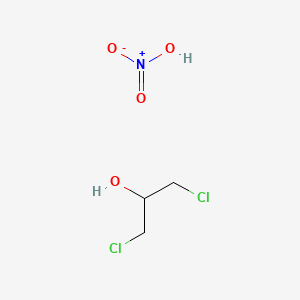![molecular formula C12H17N3O B14707356 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea CAS No. 13515-36-1](/img/structure/B14707356.png)
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea is an organic compound that features both aziridine and urea functional groups. Aziridine is a three-membered heterocycle containing nitrogen, known for its high reactivity due to ring strain . The compound’s structure includes a 2-methylphenyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of aziridine with an appropriate isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve the large-scale reaction of aziridine with 2-methylphenyl isocyanate under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amines or thiols depending on the nucleophile used.
科学研究应用
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form stable compounds.
作用机制
The mechanism of action of 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea involves the reactivity of the aziridine ring. The ring strain in aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various applications, including cross-linking in biological systems and polymerization in industrial processes .
相似化合物的比较
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Ethyleneimine: Another aziridine derivative with similar reactivity.
2-Methylphenyl isocyanate: A precursor used in the synthesis of the compound.
属性
CAS 编号 |
13515-36-1 |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-[2-(aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)13-6-7-15-8-9-15/h2-5H,6-9H2,1H3,(H2,13,14,16) |
InChI 键 |
XJGRKLMNBUZKJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)



![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
